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Compound of Interest

Compound Name: MTX-23

Cat. No.: B10823920 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the molecular and pharmacological properties

of MTX-23, a novel small molecule engineered for targeted protein degradation. MTX-23 is a

proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Androgen

Receptor (AR), a key driver in prostate cancer. This guide consolidates key quantitative data,

outlines its mechanism of action, and provides detailed experimental protocols relevant to its

study.

Molecular Profile and Physicochemical Properties
MTX-23 is a hetero-bifunctional molecule that simultaneously binds to the Androgen Receptor

and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system.[1] Its

core physicochemical properties are summarized below.
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Property Value Source

Compound Name MTX-23
MedchemExpress, Adooq

Bioscience

Synonym(s) PROTAC AR-V7 degrader-2
MedchemExpress, Adooq

Bioscience[2][3]

Molecular Formula C₄₃H₅₃F₂N₇O₇S₂ Adooq Bioscience[2]

Molecular Weight 882.05 g/mol
Adooq Bioscience,

MedchemExpress[2]

Mechanism of Action: Targeted Protein Degradation
MTX-23 functions as a molecular bridge, connecting the Von Hippel-Lindau (VHL) E3 ubiquitin

ligase to the Androgen Receptor (AR). Specifically, it targets the DNA binding domain (DBD) of

AR, an approach that allows it to effectively bind and promote the degradation of both full-

length AR (AR-FL) and clinically relevant splice variants like AR-V7, which lack the ligand-

binding domain targeted by many standard-of-care antiandrogen therapies.

Once the ternary complex (MTX-23 : AR : VHL) is formed, the VHL ligase polyubiquitinates the

AR protein. This polyubiquitin chain acts as a signal for the proteasome, which recognizes and

subsequently degrades the AR protein. This degradation-based mechanism offers a powerful

alternative to simple inhibition and is effective against resistance mechanisms driven by AR

overexpression or mutations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.adooq.com/mtx-23-protac-ar-v7-degrader-2.html
https://www.medchemexpress.com/mtx-23.html
https://www.adooq.com/mtx-23-protac-ar-v7-degrader-2.html
https://www.adooq.com/mtx-23-protac-ar-v7-degrader-2.html
https://www.benchchem.com/product/b10823920?utm_src=pdf-body
https://www.benchchem.com/product/b10823920?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Environment

MTX-23

Ternary Complex
(AR-MTX23-VHL)

Binds

Androgen Receptor
(AR-FL / AR-V7)

Recruits

VHL E3 Ligase

Recruits

Polyubiquitinated AR

Polyubiquitination

Ubiquitin
(Ub)

Proteasome

Targeting

Degraded AR
Fragments

Degradation

Click to download full resolution via product page

Caption: Mechanism of Action for MTX-23 PROTAC. (Max Width: 760px)
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In Vitro Potency and Cellular Activity
MTX-23 demonstrates potent and specific degradation of AR proteins, leading to significant

anti-proliferative effects in relevant cancer cell lines.

The efficacy of MTX-23 is quantified by its 50% degradation concentration (DC₅₀), which is the

concentration required to reduce the target protein level by half. Studies have shown that MTX-
23 is more potent at degrading the AR-V7 splice variant than the full-length protein.

Target Protein Cell Line DC₅₀ (µmol/L) Source

AR-V7 22Rv1 0.37
Mol Cancer Ther

(2020)

AR-FL 22Rv1 2.0
Mol Cancer Ther

(2020)

MTX-23 effectively inhibits the growth of androgen-responsive prostate cancer cells, including

those resistant to second-generation antiandrogens. Its activity is highly specific to cells

expressing the Androgen Receptor.
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Cell Line Phenotype Activity Source

22Rv1

AR-positive,

Enzalutamide-

Resistant

Proliferation inhibited

starting at 0.01

µmol/L.

Mol Cancer Ther

(2020)

LNCaP
AR-positive,

Androgen-Sensitive
Proliferation inhibited.

Mol Cancer Ther

(2020)

VCaP
AR-positive,

Androgen-Sensitive
Proliferation inhibited.

Mol Cancer Ther

(2020)

DU145 AR-negative
Not significantly

affected.

Mol Cancer Ther

(2020)

PC3 AR-negative
Not significantly

affected.

Mol Cancer Ther

(2020)

22Rv1 AR-positive

Apoptosis induced via

Annexin-V staining

increase.

Mol Cancer Ther

(2020)

Experimental Protocols
The following are representative protocols for evaluating the activity of MTX-23.

This protocol describes the process for quantifying the degradation of AR-V7 and AR-FL in a

prostate cancer cell line.

1. Cell Culture and Treatment:

Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-

streptomycin at 37°C in a 5% CO₂ incubator.

Seed cells in 6-well plates and allow them to adhere overnight.

Treat cells with a serial dilution of MTX-23 (e.g., 0, 0.01, 0.1, 0.5, 1, 2, 5, 10 µmol/L) for 24

hours.

2. Protein Lysate Preparation:
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Wash cells twice with ice-cold PBS.

Lyse cells on ice using RIPA buffer containing a protease inhibitor cocktail.

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant and determine protein concentration using a BCA assay.

3. SDS-PAGE and Immunoblotting:

Normalize protein samples to equal concentrations and denature by boiling with Laemmli

sample buffer.

Separate proteins on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against AR (recognizing both FL and V7)

and a loading control (e.g., GAPDH) overnight at 4°C.

Wash the membrane three times with TBST and incubate with HRP-conjugated secondary

antibodies for 1 hour.

Visualize protein bands using an ECL chemiluminescence substrate and an imaging system.

4. Densitometry and Analysis:

Quantify band intensity using imaging software (e.g., ImageJ).

Normalize the intensity of AR bands to the corresponding loading control.

Plot the normalized protein levels against the log concentration of MTX-23 and fit a dose-

response curve to calculate the DC₅₀ value.
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Caption: Workflow for DC₅₀ Determination via Immunoblot. (Max Width: 760px)
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This protocol measures the effect of MTX-23 on the proliferation of cancer cell lines.

1. Cell Seeding:

Seed prostate cancer cells (e.g., 22Rv1, LNCaP, DU145) in a 96-well, opaque-walled plate at

a density of 2,000-5,000 cells per well.

Allow cells to adhere and grow for 24 hours.

2. Compound Treatment:

Prepare a 10-point serial dilution of MTX-23 in culture medium.

Remove the old medium from the wells and add 100 µL of medium containing the various

concentrations of MTX-23 or vehicle control (DMSO).

Incubate the plate for 4-6 days at 37°C in a 5% CO₂ incubator.

3. Viability Measurement:

Equilibrate the plate and a commercial viability reagent (e.g., CellTiter-Glo® Luminescent

Cell Viability Assay) to room temperature.

Add the viability reagent to each well according to the manufacturer's instructions (typically a

1:1 volume ratio).

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

Measure luminescence using a plate reader.

Subtract background luminescence (from wells with medium only).

Normalize the data to the vehicle-treated control wells (representing 100% viability).
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Plot the normalized viability against the log concentration of MTX-23 and calculate the GI₅₀

(concentration for 50% growth inhibition).

Cell Viability Assay Workflow

1. Seed Cells
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2. Add MTX-23 dilutions

3. Incubate for 4-6 days
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Click to download full resolution via product page

Caption: Workflow for Cell Proliferation (GI₅₀) Assay. (Max Width: 760px)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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